molecular formula C25H23N3O3S2 B11530586 2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-nitrophenol

2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-nitrophenol

Cat. No.: B11530586
M. Wt: 477.6 g/mol
InChI Key: GBKLDZCFTXKQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a nitrophenol group, and a tert-butylphenyl moiety

Properties

Molecular Formula

C25H23N3O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C25H23N3O3S2/c1-25(2,3)18-6-4-16(5-7-18)15-32-24-27-21-10-8-19(13-23(21)33-24)26-14-17-12-20(28(30)31)9-11-22(17)29/h4-14,29H,15H2,1-3H3

InChI Key

GBKLDZCFTXKQES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-NITROPHENOL typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the nitrophenol group, and the attachment of the tert-butylphenyl moiety. Common synthetic routes may involve the use of reagents such as sulfur, nitric acid, and tert-butylbenzene under controlled conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-NITROPHENOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and nitrophenol group may play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-NITROPHENOL include other benzothiazole derivatives and nitrophenol-containing compounds. These compounds may share similar chemical properties but differ in their specific substituents and overall structure, leading to variations in their reactivity and applications. Examples of similar compounds include:

  • Benzothiazole
  • 4-Nitrophenol
  • 4-tert-Butylphenyl derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.